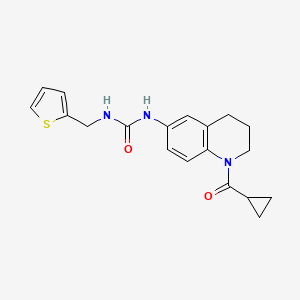

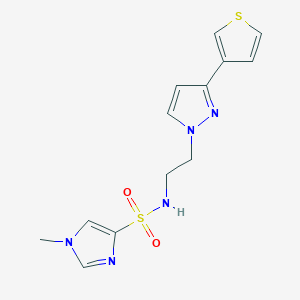

![molecular formula C31H26N2O2 B2390617 6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole CAS No. 2365418-80-8](/img/structure/B2390617.png)

6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature. The synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations of this compound in lab experiments, and future directions of research will be discussed in

Mécanisme D'action

The mechanism of action of 6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole involves the inhibition of various enzymes and signaling pathways. This compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are involved in inflammation and cancer. Additionally, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical and Physiological Effects:

Research has shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. Additionally, it has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-microbial properties. It is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to administer, and its potential toxicity at high concentrations.

Orientations Futures

There are several future directions for research on 6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole. One direction is to investigate its potential as a treatment for other types of cancer, such as pancreatic and prostate cancer. Another direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties for clinical use.

Méthodes De Synthèse

The synthesis of 6-(Benzyloxy)-3-{[6-(benzyloxy)-1H-indol-3-yl]methyl}-1H-indole involves the reaction of 6-bromo-1H-indole-3-carboxaldehyde and 6-bromo-1H-indole with potassium tert-butoxide in the presence of DMF. The reaction yields the desired product, which is further purified using column chromatography.

Applications De Recherche Scientifique

- Potentiel Anticancéreux: Les chercheurs examinent la capacité du composé à inhiber la croissance des cellules cancéreuses. Sa ressemblance structurale avec les agents anticancéreux à base d'indole en fait un candidat prometteur pour des études plus approfondies .

- Ciblage des Kinases: La partie indole de ce composé peut servir d'inhibiteur de kinase, affectant potentiellement les voies de signalisation cellulaire impliquées dans la progression de la maladie .

- Bloc de Construction: Les chimistes utilisent ce composé comme un bloc de construction polyvalent pour la synthèse de molécules plus complexes. Son noyau indole permet une fonctionnalisation et une modification diversifiées .

- Propriétés Luminescentes: Les chercheurs explorent ses propriétés photophysiques, y compris la fluorescence et la phosphorescence. Ces propriétés le rendent utile dans la conception de matériaux luminescents pour des applications optoélectroniques .

- Analogues d'Alcaloides d'Indole: L'échafaudage indole du composé ressemble aux alcaloïdes naturels trouvés dans les plantes. Les scientifiques l'utilisent comme point de départ pour synthétiser des analogues avec des activités biologiques potentielles .

- Modulation des Interactions Protéine-Protéine: La structure du composé suggère qu'il pourrait interférer avec les interactions protéine-protéine. Les chercheurs étudient ses effets sur les processus et les voies cellulaires .

- Développement de Pesticides: Le motif indole est courant dans les agrochimiques. Les scientifiques explorent si ce composé pourrait servir de structure de tête pour de nouveaux pesticides ou insecticides .

Chimie Médicinale et Découverte de Médicaments

Synthèse Organique

Science des Matériaux

Synthèse de Produits Naturels

Biologie Chimique

Agrochimie et Lutte Antiparasitaire

Propriétés

IUPAC Name |

6-phenylmethoxy-3-[(6-phenylmethoxy-1H-indol-3-yl)methyl]-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O2/c1-3-7-22(8-4-1)20-34-26-11-13-28-24(18-32-30(28)16-26)15-25-19-33-31-17-27(12-14-29(25)31)35-21-23-9-5-2-6-10-23/h1-14,16-19,32-33H,15,20-21H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZXGJJAKCFFDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CC4=CNC5=C4C=CC(=C5)OCC6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

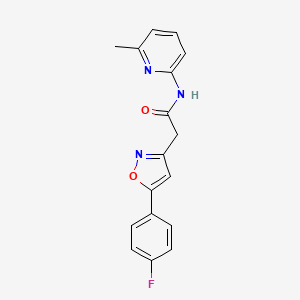

![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)

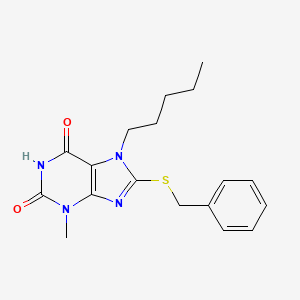

![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)

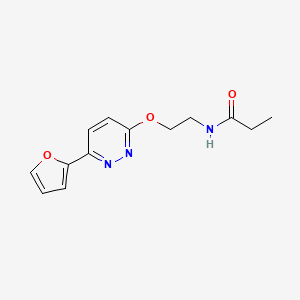

![2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2390538.png)

![1,3-Dihydrobenzo[c]isothiazole-6-carboxylic acid 2,2-dioxide](/img/structure/B2390541.png)

![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)

![2-[(2-Chlorophenyl)sulfanyl]-1-morpholino-1-ethanone](/img/structure/B2390550.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2390554.png)

![6-Chloro-3-[3-(2,3-dimethoxy-phenyl)-acryloyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2390556.png)